(Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid
Description
This compound belongs to the thiazolidinone family, characterized by a 5-arylidene substituent and a 3-methylbutanoic acid side chain. The Z-configuration of the benzylidene group is critical for biological activity, as it influences molecular planarity and interaction with target proteins .
Properties
IUPAC Name |
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S2/c1-7(2)12(14(20)21)18-13(19)11(23-15(18)22)5-8-3-4-9(16)6-10(8)17/h3-7,12H,1-2H3,(H,20,21)/b11-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZKEKLLAISPQJ-WZUFQYTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the 2,4-dichlorobenzylidene moiety enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that similar thiazolidinone derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with the thiazolidinone structure can outperform traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 in terms of Minimum Inhibitory Concentration (MIC) .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 - 0.03 | 0.008 - 0.06 |
| En. cloacae | 0.002 - 0.01 | 0.004 - 0.02 |
| S. aureus | 0.01 - 0.05 | 0.02 - 0.1 |
| P. aeruginosa | 0.03 - 0.1 | 0.05 - 0.15 |
The compound's activity is attributed to its ability to inhibit bacterial cell wall synthesis, likely through interaction with enzymes such as Mur B .
Antifungal Activity
In addition to antibacterial properties, thiazolidinone derivatives have demonstrated antifungal effects against various fungal strains, including T. viride and A. fumigatus. The MIC values for antifungal activity range from 0.004 to 0.06 mg/mL .
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer properties. In vitro studies indicate that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation by modulating signaling pathways related to cancer cell survival .
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : Its structural components allow it to interact with various receptors, influencing multiple signaling pathways.
- Biofilm Formation : Recent studies suggest that thiazolidinones can disrupt biofilm formation in bacteria, enhancing their efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazolidinone core and substituents significantly impact biological activity:
- Substituent Variation : The introduction of different alkyl groups or halogen atoms can enhance antibacterial potency.
- Ring Modifications : Alterations in the thiazolidinone ring structure can lead to improved selectivity towards specific bacterial strains or cancer cells.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazolidinone derivatives exhibited MIC values significantly lower than those of conventional antibiotics against a panel of bacterial strains .
- Anticancer Properties : Another investigation revealed that a specific thiazolidinone derivative induced apoptosis in breast cancer cells through the activation of caspase pathways .
Scientific Research Applications
Anticancer Activity
Overview
Les-3331 has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound exhibits significant cytotoxic effects, indicating its potential as an effective anticancer agent.
Mechanism of Action
The mechanism by which Les-3331 exerts its anticancer effects includes:
- Induction of Apoptosis : Flow cytometry studies have shown that Les-3331 induces apoptosis in cancer cells by increasing the concentrations of caspase-8 and caspase-9, which are critical mediators in the apoptotic pathway .
- Mitochondrial Membrane Potential Disruption : The compound leads to a decrease in mitochondrial membrane potential, further promoting apoptosis .
- Inhibition of Autophagy : Studies indicate a reduction in autophagy markers such as LC3A and LC3B, suggesting that Les-3331 may inhibit autophagic processes in cancer cells .
Efficacy
The half-maximal inhibitory concentration (IC50) values for Les-3331 were determined to be 5.02 µM for MCF-7 cells and 15.24 µM for MDA-MB-231 cells, demonstrating its potency compared to conventional chemotherapeutics like etoposide .
Table 1: IC50 Values of Les-3331 Compared to Etoposide
| Cell Line | Les-3331 IC50 (µM) | Etoposide IC50 (µM) |
|---|---|---|
| MCF-7 | 5.02 | >50 |
| MDA-MB-231 | 15.24 | >50 |
Antimicrobial Properties
Overview
Recent studies have also explored the antimicrobial activity of derivatives related to the thiazolidinone structure, including Les-3331. These compounds have shown promising antibacterial and antifungal activities.
Antibacterial Activity
Les-3331 and its derivatives have been tested against various Gram-positive and Gram-negative bacteria. The results indicate that these compounds exhibit superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
Table 2: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|
| Les-3331 | 0.004 - 0.03 | Enterobacter cloacae |
| Standard (Ampicillin) | >0.045 | N/A |
Antifungal Activity
In addition to antibacterial effects, derivatives have shown good antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.06 mg/mL against various fungal strains .
Structure-Activity Relationship
The structure of Les-3331 plays a crucial role in its biological activity. The presence of the thiazolidinone core combined with specific substituents like 3-methylbutanoic acid enhances its interaction with biological targets, leading to improved efficacy against cancer and microbial pathogens .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with analogs:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in Les-3331) increase melting points due to enhanced molecular rigidity and intermolecular interactions .
- Synthetic Efficiency : Fluorinated derivatives (e.g., 4-F) achieve higher yields (96%) compared to nitro-substituted analogs (64%), likely due to reduced steric hindrance during condensation .
- Spectroscopic Trends : Aromatic proton signals in NMR (δ 7.35–8.32 ppm) and carbonyl stretches in IR (1666–1733 cm⁻¹) are consistent across analogs .
Anticancer Activity
- Les-3331 : Demonstrates potent anti-breast cancer activity against MCF-7 and MDA-MB-231 cells, with IC₅₀ values <10 µM. The nitro group enhances cytotoxicity by promoting DNA intercalation or topoisomerase inhibition .
- Fluorinated Analogs: Compounds with 3- or 4-fluorobenzylidene groups show moderate anticancer activity (IC₅₀: 20–50 µM), suggesting that electron-withdrawing substituents (F, Cl, NO₂) improve efficacy compared to non-halogenated derivatives .
Antimicrobial Activity
- Indolylmethylene Derivatives : (e.g., (Z)-3-(5-((5-methoxyindol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid) exhibit broad-spectrum antibacterial (MIC: 4–16 µg/mL) and antifungal activity, attributed to the indole ring’s ability to disrupt microbial membranes .
- Chlorinated Analogs : The 2,4-dichloro substitution may enhance membrane permeability, but specific data for the target compound are lacking .
Structural and Computational Insights
- X-ray Crystallography : Les-3331 adopts a planar Z-configuration, with the nitro group participating in intramolecular hydrogen bonding (C–H···O), stabilizing the active conformation .
- Molecular Docking: Thioxothiazolidinone analogs with bulky substituents (e.g., 4-Br) show higher binding affinity to EGFR kinase (ΔG: −9.2 kcal/mol) compared to smaller groups (e.g., 4-F: ΔG: −7.8 kcal/mol) .
Q & A
Q. What are the optimal synthetic routes for (Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the thiazolidinone core via condensation of rhodanine derivatives with 2,4-dichlorobenzaldehyde under Knoevenagel conditions. Acidic or basic catalysts (e.g., piperidine or acetic acid) are used to facilitate the benzylidene moiety formation .
- Step 2 : Introduction of the 3-methylbutanoic acid substituent through nucleophilic substitution or coupling reactions. Solvent choice (e.g., ethanol, DMF) and temperature (60–80°C) are critical for yield optimization .
- Optimization : Reaction progress is monitored via TLC and HPLC. Post-synthesis purification involves recrystallization (e.g., acetic acid/water mixtures) or column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the Z-configuration of the benzylidene group and substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and resolve stereoisomers .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1700 cm, C=S at ~1250 cm) .
- Thermal Analysis (DSC/TGA) : Evaluates melting points and thermal stability, critical for storage and handling .
Q. What are the key functional groups influencing its biological activity?
- Methodological Answer :
- Thioxothiazolidinone Core : The conjugated system enables redox activity and interactions with enzymes like thioredoxin reductase .
- 2,4-Dichlorobenzylidene Moiety : Enhances lipophilicity and target binding via halogen bonding .
- Carboxylic Acid Group : Improves solubility and enables salt formation for bioavailability studies .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to improve this compound’s efficacy?
- Methodological Answer :
- Substituent Modifications : Replace the dichlorophenyl group with fluorinated or methoxy analogs to study electronic effects on binding .
- Bioassay Integration : Test analogs in enzyme inhibition assays (e.g., COX-2, MurB) and cell-based models (e.g., antioxidant or antiproliferative assays) .
- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with targets like PPAR-γ or bacterial enzymes .
Q. How can contradictory data in biological activity studies (e.g., varying IC values) be resolved?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments across multiple cell lines .
- Orthogonal Validation : Confirm activity via complementary methods (e.g., fluorescence-based assays alongside spectrophotometric measurements) .
- Solubility Checks : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Optimization : Conduct stability studies in buffers (pH 4–8) to identify degradation pathways (e.g., hydrolysis of the thioxo group) .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
- Prodrug Design : Esterify the carboxylic acid to enhance plasma stability and reduce rapid clearance .
Q. How can molecular interactions between this compound and biological targets be elucidated?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets .
- X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., thioredoxin reductase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
